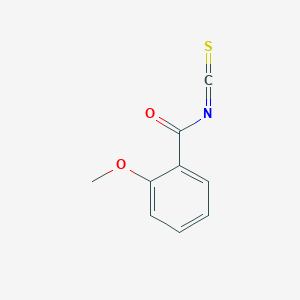

2-Methoxybenzoyl isothiocyanate

Vue d'ensemble

Description

2-Methoxybenzoyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have highlighted the anticancer potential of isothiocyanates, including 2-Methoxybenzoyl isothiocyanate. Isothiocyanates are known to inhibit the activation of carcinogens and promote apoptosis in cancer cells.

-

Mechanisms of Action :

- Isothiocyanates can modulate key biochemical pathways involved in cell cycle regulation and apoptosis, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

- They have been shown to inhibit tumor formation in various animal models, including studies where they were administered prior to carcinogen exposure .

- Case Studies :

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Isothiocyanates derived from natural sources like cruciferous vegetables have been shown to possess significant antibacterial and antifungal activities.

- Applications in Food Preservation :

- Research Findings :

Anti-inflammatory Properties

Isothiocyanates, including this compound, demonstrate anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

- Mechanisms :

-

Clinical Implications :

- Their ability to modulate immune responses suggests potential applications in managing conditions like arthritis and other inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can yield various derivatives with enhanced biological activities.

- Chemical Properties :

Future Research Directions

Further research into this compound could explore:

- Combination Therapies : Investigating its efficacy when used alongside conventional chemotherapeutics.

- Mechanistic Studies : Detailed studies on its action at the molecular level will help elucidate its full therapeutic potential.

- Clinical Trials : The transition from preclinical findings to clinical applications will require well-designed clinical trials to assess safety and efficacy in humans.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks, forming stable adducts with amines, alcohols, and thiols:

Reaction with Amines

Primary and secondary amines react with the -N=C=S group to form thiourea derivatives:

-

Conditions : Room temperature in aprotic solvents (e.g., toluene, CH₂Cl₂) .

-

Kinetics : Electron-donating groups (e.g., methoxy) slightly reduce reaction rates compared to electron-withdrawing substituents. For example, reactions with benzylamine proceed at 85% yield in 40 minutes .

Reaction with Alcohols

Alcohols yield thiocarbamate esters:

Reaction with Thiols

Thiols form dithiocarbamates:

-

Reversibility : Dithiocarbamates equilibrate with free isothiocyanate and thiol under physiological conditions .

Hydrolysis and Degradation

Isothiocyanates hydrolyze in aqueous environments:

-

Mechanism : Hydroxide ions attack the electrophilic carbon, forming a monothiocarbamate intermediate that decomposes to release carbonyl sulfide (COS) .

-

Rate Factors : Hydrolysis accelerates at elevated temperatures (>50°C) and in alkaline conditions (pH > 9) .

Reactivity with Biological Nucleophiles

The compound interacts with cellular biomolecules:

Protein Thiocarbamoylation

Cysteine residues in proteins undergo thiocarbamoylation:

DNA Adduct Formation

Limited evidence suggests potential alkylation of DNA nucleophiles, though genotoxicity studies remain inconclusive .

Preparation of Heterocycles

The compound serves as a precursor in cycloaddition reactions:

-

Thiazolidinones : React with β-amino alcohols under microwave irradiation (70°C, 10 min) to yield 75–90% products .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Key Observations |

|---|---|---|---|

| Amine Addition | Toluene, RT, 40 min | 85% | Electron-rich amines show slower kinetics |

| Alcohol Thiocarbamation | CH₂Cl₂, NaOH, 1 h | 70% | Base required for activation |

| Hydrolysis | pH 9, 50°C, 2 h | 95% | COS confirmed via FTIR |

| Thiazolidinone Synthesis | Microwave, 70°C, 10 min | 90% | Accelerated by dielectric heating |

Mechanistic Insights

Propriétés

Numéro CAS |

122194-69-8 |

|---|---|

Formule moléculaire |

C9H7NO2S |

Poids moléculaire |

193.22 g/mol |

Nom IUPAC |

2-methoxybenzoyl isothiocyanate |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-5-3-2-4-7(8)9(11)10-6-13/h2-5H,1H3 |

Clé InChI |

HOQPANLRGFSQGC-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C(=O)N=C=S |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.